

2-Methoxyethyl 4-methylbenzenesulfonate CAS number 17178-10-8

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Compound of Interest

Compound Name: 2-Methoxyethyl 4-methylbenzenesulfonate

Cat. No.: B097947

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An In-depth Technical Guide to **2-Methoxyethyl 4-methylbenzenesulfonate** (CAS 17178-10-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methoxyethyl 4-methylbenzenesulfonate**, a pivotal reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, it delves into the compound's synthesis, reactivity, applications, and handling, grounding its claims in established scientific principles and methodologies.

Core Concepts: Identity and Physicochemical Properties

2-Methoxyethyl 4-methylbenzenesulfonate, commonly referred to as 2-methoxyethyl tosylate, is a sulfonate ester that serves as a cornerstone reagent for introducing the 2-methoxyethyl moiety into a molecular framework. Its utility stems from the exceptional leaving group ability of the tosylate anion, which facilitates a wide range of nucleophilic substitution reactions.

Key Identifiers and Properties:

Property	Value	Source(s)
CAS Number	17178-10-8	[1][2]
IUPAC Name	2-methoxyethyl 4-methylbenzenesulfonate	[2]
Synonyms	2-Methoxyethyl p-toluenesulfonate, 2-Methoxyethanol tosylate, 2-Methoxyethyl tosylate	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₄ S	[1]
Molecular Weight	230.28 g/mol	[1][3]
Appearance	Colorless to almost colorless clear liquid	[4][5]
Purity (Typical)	>97.0% (GC)	[4][6]
Boiling Point	141 °C / 0.2 mmHg	[5]
Density	~1.21 g/cm ³	[5]
Solubility	Insoluble in water, soluble in organic solvents like dichloromethane.	[7][3]
Storage	Moisture Sensitive; Store under inert gas in a cool, dark place (<15°C recommended).	[5]

The Chemistry of Reactivity and Synthesis

The Principle of Tosylation: Creating an Excellent Leaving Group

The reactivity of **2-Methoxyethyl 4-methylbenzenesulfonate** is fundamentally governed by the tosylate group (-OTs). The tosylate anion is a superb leaving group because its negative charge is delocalized and stabilized by resonance across the sulfonyl group.[8] This electronic stabilization significantly lowers the activation energy for nucleophilic attack at the adjacent

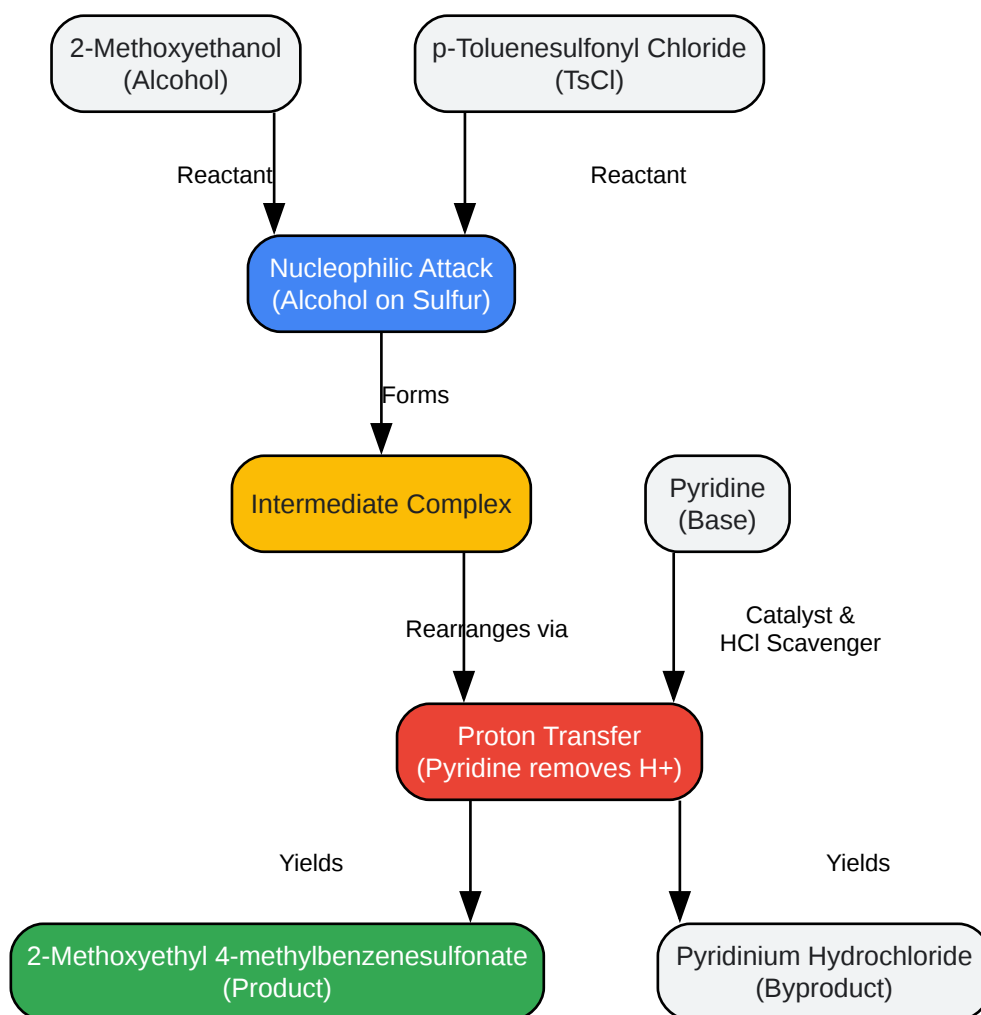
carbon atom, making the compound a potent electrophile and an effective alkylating agent.^[8]^[9]

The primary carbon center attached to the tosylate group strongly favors a bimolecular nucleophilic substitution (S_N2) mechanism.^[8] This pathway involves a backside attack by a nucleophile, leading to the displacement of the tosylate group and the formation of a new carbon-nucleophile bond.

Synthesis Pathway: The Tosylation of 2-Methoxyethanol

The most common and efficient method for preparing **2-Methoxyethyl 4-methylbenzenesulfonate** is the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.^[7]^[3]^[10] The base serves a dual purpose: it acts as a catalyst and scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.^[11]

The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control its exothermic nature and minimize side reactions.



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Caption: Synthesis mechanism of **2-Methoxyethyl 4-methylbenzenesulfonate**.

Applications in Drug Development and Organic Synthesis

The primary function of **2-Methoxyethyl 4-methylbenzenesulfonate** is to act as a versatile alkylating agent, enabling the strategic introduction of the 2-methoxyethyl group into target molecules.^[8] This functional group can influence key molecular properties such as solubility, conformational flexibility, and receptor binding affinity, making it a valuable structural motif in medicinal chemistry.^[12]

Key applications include:

- **Pharmaceutical Intermediates:** It is a critical building block in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).^{[9][13]} Its high reactivity and purity are essential for constructing complex molecular architectures required for therapeutic efficacy.
- **Nucleophilic Substitution Reactions:** The compound readily reacts with a diverse range of nucleophiles (e.g., amines, thiols, carbanions), facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.^[8]
- **Protecting Group Chemistry:** The 2-methoxyethyl group can be employed as a protecting group for reactive functionalities like alcohols. The tosylate serves as the reagent for its installation.^[8]
- **Agrochemicals and Material Science:** Beyond pharmaceuticals, it is used as an intermediate in the development of specialized molecules for agrochemicals and advanced materials.^{[8][9][13]}

Validated Experimental Protocol: Laboratory Synthesis

This section provides a self-validating, step-by-step protocol for the synthesis of **2-Methoxyethyl 4-methylbenzenesulfonate**, adapted from established procedures.^{[7][3]} The causality behind each step is explained to ensure reproducibility and safety.

Materials and Reagents

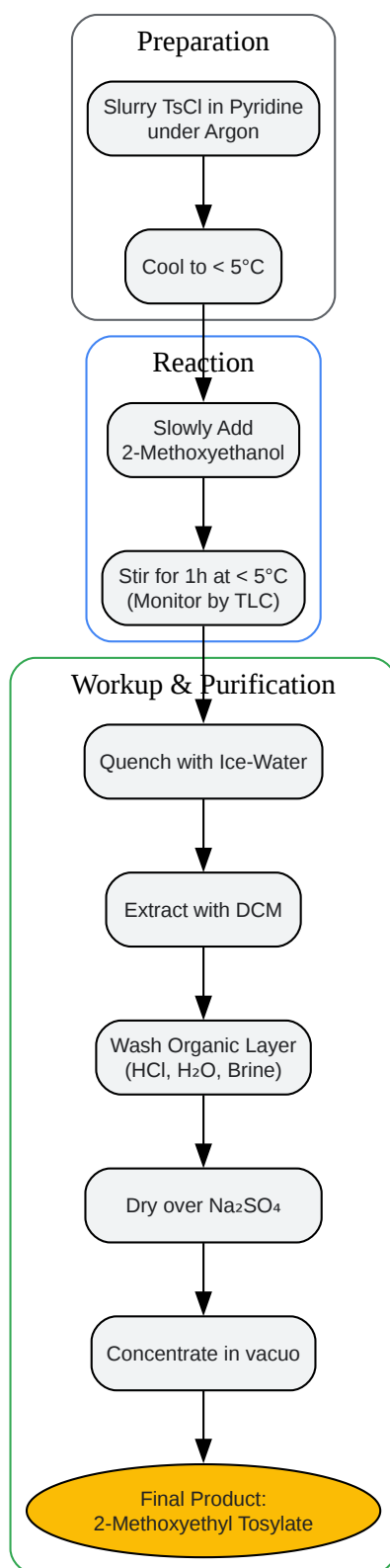
- 2-Methoxyethanol (ethylene glycol monomethyl ether): 1.0 mol
- p-Toluenesulfonyl chloride (TsCl): 1.08 mol
- Pyridine (anhydrous): 150 mL
- Dichloromethane (DCM): 1.2 L
- 6 M Hydrochloric Acid (HCl), ice-cold: ~1 L
- Deionized Water

- Brine (saturated NaCl solution)
- Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4), anhydrous
- Argon or Nitrogen gas supply
- Ice-water bath

Step-by-Step Synthesis Procedure

- **Reactor Setup:** In a multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon), create a slurry of p-toluenesulfonyl chloride (1.08 mol) in pyridine (150 mL).
 - **Rationale:** An inert atmosphere prevents reactions with atmospheric moisture. Pyridine acts as both the solvent and the acid scavenger.
- **Cooling:** Cool the slurry to below 5°C using an ice-water bath. Maintain this temperature throughout the addition.
 - **Rationale:** The reaction is exothermic. Low temperature controls the reaction rate, preventing the formation of undesired byproducts.
- **Substrate Addition:** Slowly add 2-methoxyethanol (1.0 mol) to the stirred slurry via the dropping funnel.
 - **Rationale:** Slow addition ensures the temperature remains low and the reaction proceeds smoothly without a dangerous exotherm.
- **Reaction:** After the addition is complete, continue stirring the mixture for at least one hour at $< 5^\circ\text{C}$. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - **Rationale:** This period ensures the reaction goes to completion.
- **Quenching:** Pour the reaction mixture into 1 L of ice-water.
 - **Rationale:** This step quenches the reaction and precipitates the pyridinium hydrochloride salt into the aqueous phase.

- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM). Collect the organic layer.
 - Rationale: The desired product is organic-soluble and will move into the DCM layer, leaving water-soluble impurities behind.
- Washing: Wash the organic layer sequentially with ice-cold 6 M HCl (3 times), deionized water, and finally with brine.
 - Rationale: The HCl wash removes residual pyridine. The water and brine washes remove any remaining water-soluble impurities and salts.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Rationale: This step removes trace amounts of water from the organic solvent.
- Solvent Removal: Filter off the drying agent and concentrate the organic solution by evaporation under reduced pressure (rotary evaporator) to yield the final product, typically as a colorless or pale yellow oil.^{[7][4]}



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Caption: Experimental workflow for the synthesis of 2-Methoxyethyl tosylate.

Safety, Handling, and Storage

As a reactive chemical, **2-Methoxyethyl 4-methylbenzenesulfonate** must be handled with appropriate precautions.

- Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][14]
- Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15] Avoid breathing vapors or mists.
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
 - Inhalation: Move the person to fresh air.[14]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[16] In all cases of significant exposure, seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[9] The compound is moisture-sensitive.[5]

Conclusion

2-Methoxyethyl 4-methylbenzenesulfonate is a highly valuable and versatile reagent in organic chemistry. Its utility is defined by the excellent leaving group properties of the tosylate moiety, which enables its primary function as an efficient S_N2 alkylating agent. For professionals in drug discovery, process chemistry, and materials science, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel and complex molecules.

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